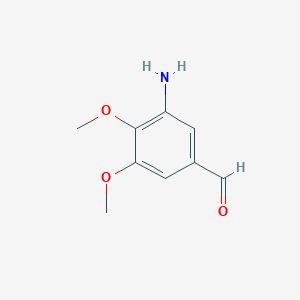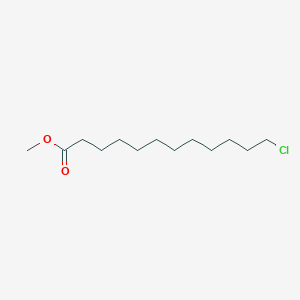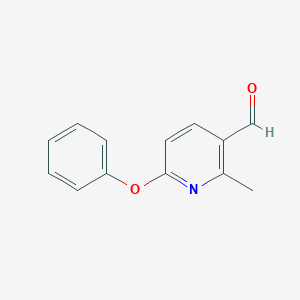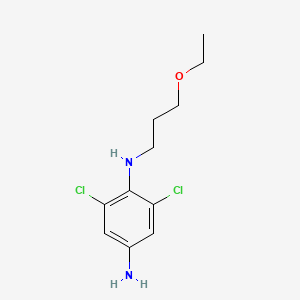
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H16Cl2N2O and a molecular weight of 263.16 g/mol . This compound is part of the arylamine family, characterized by the presence of an aromatic ring bonded to an amine group. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce the ethoxypropyl group.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Nitration: The benzene ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amine groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine undergoes several types of chemical reactions:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ, molecular oxygen, iron (II) phthalocyanine as a mediator.
Reduction: Hydrogen gas, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and amine groups allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-N1-(3-methoxypropyl)benzene-1,4-diamine
- 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and ethoxypropyl groups. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H16Cl2N2O |
|---|---|
Peso molecular |
263.16 g/mol |
Nombre IUPAC |
2,6-dichloro-1-N-(3-ethoxypropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H16Cl2N2O/c1-2-16-5-3-4-15-11-9(12)6-8(14)7-10(11)13/h6-7,15H,2-5,14H2,1H3 |
Clave InChI |
PQOKGEOBAJFVOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNC1=C(C=C(C=C1Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


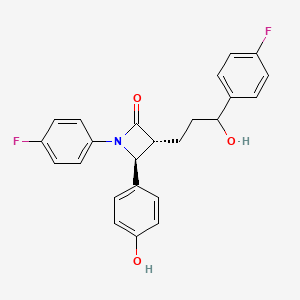
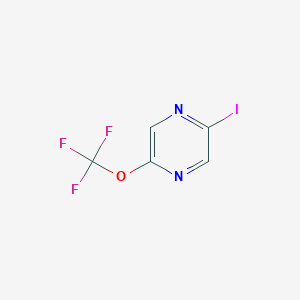
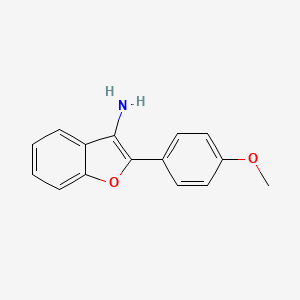
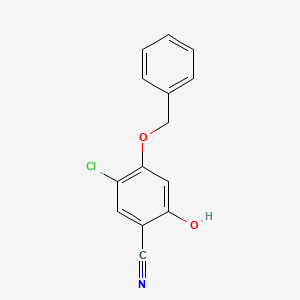
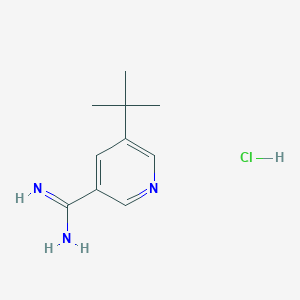
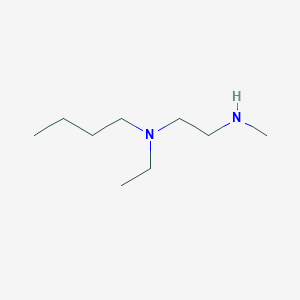

![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
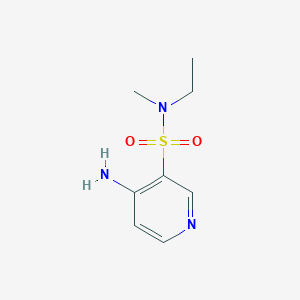
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
